

Physical and chemical properties of Methyl 2-cyano-3-methylbutanoate

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Compound of Interest

Compound Name: Methyl 2-cyano-3-methylbutanoate

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An In-depth Technical Guide to Methyl 2-cyano-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyano-3-methylbutanoate is a versatile organic compound with significant potential in synthetic chemistry, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an exploration of its reactivity and potential applications in drug discovery and development.

Chemical and Physical Properties

Methyl 2-cyano-3-methylbutanoate, also known by its IUPAC name **methyl 2-cyano-3-methylbutanoate**, is a cyanoester with the molecular formula $C_7H_{11}NO_2$.^[1] Its key physical and chemical properties are summarized in the tables below. While experimental data for some properties are limited, computed values provide valuable estimates.

Identification and Nomenclature

Property	Value	Source
IUPAC Name	methyl 2-cyano-3-methylbutanoate	[1]
CAS Number	52752-25-7	[1]
Molecular Formula	C ₇ H ₁₁ NO ₂	[1]
Molecular Weight	141.17 g/mol	[1]
InChI	InChI=1S/C7H11NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,1-3H3	[1]
InChIKey	REICVYSXMMFKMB-UHFFFAOYSA-N	[1]
SMILES	<chem>CC(C)C(C#N)C(=O)OC</chem>	[1]
Synonyms	Methyl 2-cyano-3-methylbutyrate, 2-Cyano-3-methylbutanoic acid methyl ester, Butanoic acid, 2-cyano-3-methyl-, methyl ester	[1]

Physical Properties

Property	Value	Source
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
XLogP3	1.4	[1]

Synthesis and Reactivity

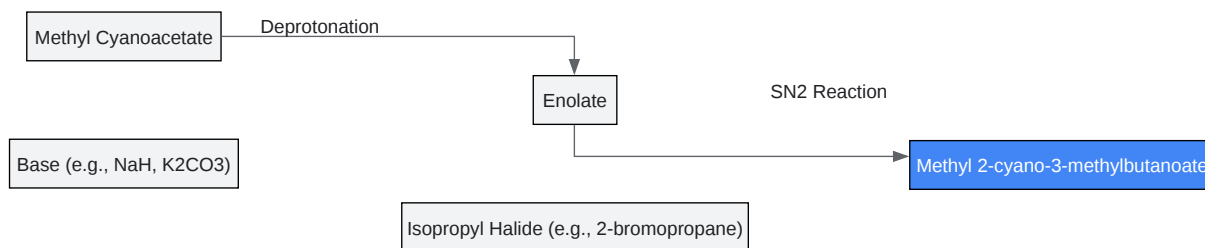
The synthesis of α -cyano esters like **Methyl 2-cyano-3-methylbutanoate** can be achieved through various established organic reactions. The reactivity of this compound is primarily

dictated by the presence of the cyano and ester functional groups, as well as the activated α -carbon.

Synthetic Routes

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-cyano-3-methylbutanoate** is not readily available in the searched literature, its structure suggests that it can be synthesized via common organic reactions such as the Knoevenagel condensation or nucleophilic substitution reactions. A plausible synthetic approach is the alkylation of methyl cyanoacetate with an isopropyl halide.

Logical Synthesis Workflow:



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Caption: A potential synthetic route to **Methyl 2-cyano-3-methylbutanoate**.

Chemical Reactivity

The presence of the electron-withdrawing cyano and ester groups makes the α -hydrogen acidic, allowing for deprotonation and subsequent reactions at this position. Key reactions include:

- Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-cyano-3-methylbutanoic acid.^[2]

- Decarboxylation: The corresponding carboxylic acid can undergo decarboxylation, particularly upon heating.
- Reduction: The cyano and ester groups can be reduced using various reducing agents to yield amines and alcohols, respectively.
- Michael Addition: The activated α -carbon can act as a nucleophile in Michael addition reactions.

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Methyl 2-cyano-3-methylbutanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While full experimental spectra with peak assignments are not available in the searched literature, PubChem indicates the availability of ^{13}C NMR data.^[1] Predicted NMR data can serve as a useful reference.

Expected ^1H NMR Signals:

- A doublet for the two methyl groups of the isopropyl moiety.
- A multiplet for the methine proton of the isopropyl group.
- A doublet for the α -proton.
- A singlet for the methyl ester protons.

Expected ^{13}C NMR Signals:

- Signals for the two non-equivalent methyl carbons of the isopropyl group.
- A signal for the methine carbon of the isopropyl group.
- A signal for the α -carbon.
- A signal for the cyano carbon.

- A signal for the carbonyl carbon of the ester.
- A signal for the methyl carbon of the ester.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **Methyl 2-cyano-3-methylbutanoate** is not available in the searched results. However, characteristic absorption bands can be predicted based on its functional groups:

- C≡N stretch: A sharp, medium-intensity band around 2250 cm^{-1} .
- C=O stretch (ester): A strong, sharp band around 1735-1750 cm^{-1} .
- C-O stretch (ester): A strong band in the region of 1000-1300 cm^{-1} .
- C-H stretch (alkane): Bands in the region of 2850-3000 cm^{-1} .

Mass Spectrometry (MS)

PubChem indicates the availability of GC-MS data for this compound.[1] The mass spectrum would be expected to show the molecular ion peak (M^+) at $m/z = 141$, along with fragmentation patterns characteristic of the loss of the methoxy group, the ester group, and cleavage of the isopropyl group.

Applications in Drug Development and Research

Methyl 2-cyano-3-methylbutanoate serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[3] The cyano group is a versatile functional handle that can be transformed into various other groups, making it a key component in medicinal chemistry.

Role as a Synthetic Intermediate

The compound's structure is a precursor to various biologically relevant scaffolds. For instance, it can be utilized in the synthesis of substituted amino acids and heterocyclic compounds which are prevalent in many drug molecules.[3]

Logical Flow for Drug Discovery Application:



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References

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